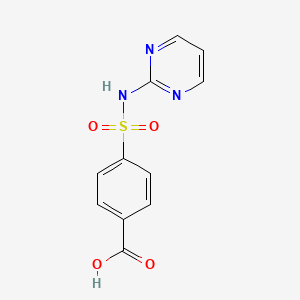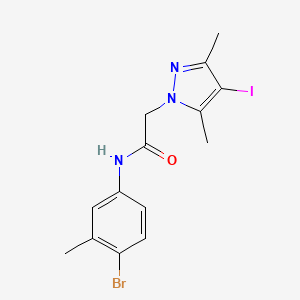![molecular formula C35H47N3O3 B14946298 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)
N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE is a complex organic compound featuring adamantane, a diamondoid structure known for its stability and rigidity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantane with acetic anhydride to form adamantyl acetate, which is then reacted with various amines and other reagents to form the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would include the use of automated reactors and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE has several scientific research applications:
作用機序
The mechanism of action for 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is thought to be due to its ability to inhibit viral replication by interfering with viral enzymes . Its anti-proliferative effects on cancer cells may involve the disruption of cell division processes .
類似化合物との比較
Similar Compounds
- 2-(ADAMANTAN-1-YL)-N-(4-BENZOYLPHENYL)ACETAMIDE
- 2-(ADAMANTAN-1-YL)-N-[1-(ADAMANTAN-1-YL)ETHYL]ACETAMIDE
- N-(2-METHYL-ADAMANTAN-2-YL)-ACETAMIDE
Uniqueness
What sets 2-(ADAMANTAN-1-YL)-N-{5-[2-(ADAMANTAN-1-YL)ACETAMIDO]-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL}ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its adamantane core provides structural stability, while the various functional groups allow for diverse chemical reactivity and biological activity.
特性
分子式 |
C35H47N3O3 |
|---|---|
分子量 |
557.8 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-[5-[[2-(1-adamantyl)acetyl]amino]-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C35H47N3O3/c1-21-5-30(38-4-2-3-33(38)41)29(37-32(40)20-35-16-25-9-26(17-35)11-27(10-25)18-35)12-28(21)36-31(39)19-34-13-22-6-23(14-34)8-24(7-22)15-34/h5,12,22-27H,2-4,6-11,13-20H2,1H3,(H,36,39)(H,37,40) |
InChIキー |
XLBHZEYKWZJHKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)NC(=O)CC56CC7CC(C5)CC(C7)C6)N8CCCC8=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946215.png)

![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![2-{1-(3-Chlorophenyl)-3-[2-(3-methyl-2-thienyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N~1~-(4-ethoxyphenyl)acetamide](/img/structure/B14946226.png)
![ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)

![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
![2,5-dimethoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B14946257.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B14946264.png)


![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-methylbutanamide](/img/structure/B14946276.png)
![[1,2,4]Triazole-3-thione, 4-allyl-2-morpholin-4-ylmethyl-5-phenyl-2,4-dihydro-](/img/structure/B14946283.png)
![Acetamide, N-(2-cyano-4,5-dimethoxyphenyl)-2-[(cyclohexyl)(methyl)amino]-](/img/structure/B14946292.png)
